2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione
CAS No.: 6345-88-6
Cat. No.: VC21184706
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6345-88-6 |
|---|---|
| Molecular Formula | C14H11NO3 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2 |
| Standard InChI Key | PRJCNWICBASWBB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic benzo[f]isoindole scaffold fused with a 1,3-dione moiety. The hydroxyethyl group (–CHCHOH) at the 2-position enhances its solubility in polar solvents and facilitates hydrogen bonding interactions. Key structural attributes include:
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IUPAC Name: 2-(2-Hydroxyethyl)benzo[f]isoindole-1,3-dione
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SMILES:
Physicochemical Data
The compound’s fluorescence properties, attributed to the extended π-conjugation of the isoindole core, enable applications in optoelectronics and bioimaging .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(2-hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step protocols:
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Cyclization of α-Iminonitriles: Rhodium(III)-catalyzed cyclization of α-iminonitriles with acrylates yields the isoindole core.
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Esterification of Trimellitic Anhydride: Reaction of trimellitic anhydride chloride with 2-(hydroxymethyl)isoindoline-1,3-dione in pyridine produces the target compound in 71% yield .
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Mannich Base Condensation: Condensation of phthalimide derivatives with ethylene glycol under basic conditions .
A comparative analysis of synthetic methods is provided below:
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Cyclization | 65 | Rh(III), Acrylates | |
| Trimellitic Anhydride Route | 71 | Pyridine, TMAC | |
| Mannich Base Condensation | 92.5 | Ethylene Glycol, KOH |
Chemical Reactions
The compound participates in diverse transformations:
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Oxidation: Forms quinone derivatives using or .
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Reduction: Sodium borohydride () reduces the dione to hydroisoindole derivatives.
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Nucleophilic Substitution: Reacts with alkyl halides to introduce hydrophobic side chains.
Biological Activity and Mechanisms
Cholinesterase Inhibition
Recent studies highlight its potential in neurodegenerative disease therapy. Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values as low as 1.12 μM (AChE) and 21.24 μM (BuChE) . Molecular docking reveals interactions with Trp279 in the AChE active site, mimicking donepezil’s binding mode .
Antimicrobial Properties
The hydroxyethyl group enhances membrane permeability, enabling broad-spectrum antimicrobial activity. In silico models predict efficacy against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL) .
Industrial and Materials Science Applications
Dye and Pigment Synthesis
The compound serves as a precursor for anthraquinone-based dyes, exhibiting λ at 359–379 nm in UV/Vis spectra .
Optoelectronic Materials
Aggregation-induced emission (AIE) properties make it suitable for OLEDs. Solid-state fluorescence quantum yields exceed 80%, compared to 10% in solution .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in inert atmosphere |
| Handling | Use PPE; avoid inhalation |
| Regulatory Status | For research use only (not FDA-approved) |
Comparative Analysis with Analogues
| Compound | Substituent | AChE IC (μM) | LogP |
|---|---|---|---|
| 2-Phenyl-isoindole-1,3-dione | Phenyl | 87 nM | 1.8 |
| 5-Chloro-derivative | Chloro, Hydroxyethoxy | 0.91 μM | 2.1 |
| 2-(2-Hydroxyethyl)-derivative | Hydroxyethyl | 1.12 μM | 0.912 |
The hydroxyethyl group balances hydrophilicity and binding affinity, optimizing blood-brain barrier penetration .
Recent Research Advancements
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Alzheimer’s Therapy: Structural modifications to lengthen alkyl linkers improved AChE inhibition (IC: 0.9–19.5 μM) .
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Fluorescence Imaging: 4-Aryl derivatives exhibit Stokes shifts >200 nm, enabling deep-tissue imaging .
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PI3K Inhibition: Derivatives show nanomolar affinity (K: 1.66–1.85 nM) for phosphoinositide 3-kinases, relevant in oncology .
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